2-(Piperidin-4-YL)benzonitrile

Description

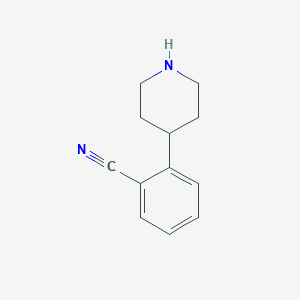

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-4-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-9-11-3-1-2-4-12(11)10-5-7-14-8-6-10/h1-4,10,14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZCWBSDEASNABK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441017 | |

| Record name | 2-(PIPERIDIN-4-YL)BENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304462-63-3 | |

| Record name | 2-(PIPERIDIN-4-YL)BENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(piperidin-4-yl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Piperidin-4-YL)benzonitrile chemical properties and structure

An In-Depth Technical Guide to 2-(Piperidin-4-YL)benzonitrile: Structure, Properties, and Applications

Introduction

This compound is a bifunctional organic molecule that has garnered significant attention within the fields of medicinal chemistry and drug discovery. It incorporates two key pharmacophoric units: a piperidine ring, a ubiquitous scaffold in numerous pharmaceuticals, and a benzonitrile moiety, which serves as a versatile synthetic handle and a modulator of electronic properties.[1][2] This unique combination makes this compound a valuable building block for the synthesis of complex molecular architectures aimed at a wide array of biological targets. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthetic routes, and its pivotal role as an intermediate in the development of novel therapeutic agents.

Chemical Identity and Structure

Nomenclature and Chemical Identifiers

-

IUPAC Name : this compound

-

Synonyms : 2-(4-Piperidinyl)benzonitrile, 2-Piperidin-4-ylbenzenecarbonitrile[3]

-

CAS Number : The CAS number for the parent structure is not uniquely defined in the provided results, as many derivatives are listed. Researchers should verify the specific CAS number for their compound of interest (e.g., specific salts or protected forms).

-

Molecular Formula : C₁₂H₁₄N₂[4]

-

Molecular Weight : 186.25 g/mol [5]

Structural Representation

The structure consists of a piperidine ring attached at its C4 position to the C2 position of a benzonitrile ring. The piperidine ring typically adopts a stable chair conformation.[1]

Caption: 2D Chemical Structure of this compound.

Physicochemical and Spectral Properties

The properties of this compound are dictated by its constituent functional groups. The data presented below are compiled from predictive models and experimental data for closely related analogues.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄N₂ | [4] |

| Molecular Weight | 186.25 g/mol | [5] |

| Appearance | Typically a crystalline solid | [1] |

| XLogP3-AA | 1.8 - 2.6 | [4][5] |

| Hydrogen Bond Donor Count | 1 (Piperidine N-H) | [4] |

| Hydrogen Bond Acceptor Count | 2 (Piperidine N, Nitrile N) | [5] |

| Rotatable Bond Count | 1 | [5] |

| Topological Polar Surface Area | 40.7 Ų | [6] |

| Solubility | Soluble in organic solvents like ethanol and DMSO | [1] |

Table 2: Spectral Data Summary

| Technique | Key Features |

| ¹H NMR | Signals expected for the aromatic protons of the benzonitrile ring (approx. 7.4-7.8 ppm), piperidine ring protons (approx. 1.5-3.5 ppm), and the N-H proton (variable, broad singlet). |

| ¹³C NMR | Aromatic carbons (approx. 110-140 ppm), the nitrile carbon (approx. 118 ppm), and aliphatic carbons of the piperidine ring (approx. 25-55 ppm).[7] |

| IR Spectroscopy | Characteristic sharp absorption for the C≡N (nitrile) stretch around 2220-2230 cm⁻¹, N-H stretch for the secondary amine around 3300-3500 cm⁻¹, and C-H stretches for aromatic and aliphatic groups.[5] |

| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺ ion at m/z ≈ 187.12.[4] |

Synthesis and Reactivity

General Synthetic Approach

The synthesis of this compound and its derivatives often involves the coupling of a pre-functionalized piperidine ring with a substituted benzonitrile. A common and robust strategy is the Nucleophilic Aromatic Substitution (SₙAr) reaction. In this approach, a piperidine derivative acts as the nucleophile, displacing a leaving group (typically a halogen, such as fluorine or chlorine) from an activated aromatic ring.

The workflow below illustrates a representative synthesis, which is a cornerstone for creating libraries of analogues for structure-activity relationship (SAR) studies.

Caption: Representative workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via SₙAr

This protocol describes the synthesis of the N-Boc protected precursor, followed by deprotection to yield the final product.

Step 1: Synthesis of tert-butyl 4-(2-cyanophenyl)piperidine-1-carboxylate

-

To a solution of 4-amino-N-Boc-piperidine (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO), add 2-fluorobenzonitrile (1.1 eq).

-

Add potassium carbonate (K₂CO₃) (2.5 eq) as a base to the mixture.

-

Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

-

After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the protected intermediate.

Step 2: Deprotection to this compound

-

Dissolve the purified tert-butyl 4-(2-cyanophenyl)piperidine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a 4M solution of HCl in dioxane (5-10 eq), dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until deprotection is complete (monitored by TLC/LC-MS).

-

Concentrate the mixture in vacuo. If an HCl salt is formed, it can be triturated with diethyl ether to yield a solid.

-

To obtain the free base, neutralize the salt with a suitable base (e.g., aqueous NaHCO₃) and extract with an organic solvent. Dry and concentrate to yield the final product.

Chemical Reactivity

-

Nitrile Group : The electron-withdrawing nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine (benzylamine derivative), significantly expanding the molecular diversity accessible from this core.[1]

-

Piperidine Nitrogen : The secondary amine of the piperidine ring is nucleophilic and basic. It can be readily alkylated, acylated, or used in reductive amination reactions to introduce a wide variety of substituents at the N1 position, which is a common strategy for modulating a compound's pharmacokinetic properties (e.g., solubility, cell permeability).[8]

-

Aromatic Ring : The benzonitrile ring can undergo further electrophilic aromatic substitution, although the nitrile group is deactivating. The positions ortho and para to the piperidine substituent are activated towards substitution.

Applications in Drug Discovery and Development

The this compound scaffold is a privileged structure in medicinal chemistry. The piperidine moiety provides a three-dimensional vector for exiting the plane of the aromatic ring, allowing for precise interactions with protein binding pockets, while the benzonitrile can engage in hydrogen bonding or dipole-dipole interactions.

-

Scaffold for Bioactive Agents : This molecule is a key intermediate in the synthesis of compounds targeting a range of diseases. Derivatives have been explored as potential anti-inflammatory agents, enzyme inhibitors, and receptor modulators for neurological disorders.[1][9] The ability to functionalize both the piperidine nitrogen and the nitrile group allows for systematic exploration of the chemical space around the core structure.

-

Precursor for Fused Heterocyclic Systems : The nitrile and the piperidine N-H group can be involved in cyclization reactions to form more complex, rigid heterocyclic systems, which are often sought after in drug design to improve selectivity and reduce off-target effects.

-

Fragment-Based Drug Design (FBDD) : Both the piperidine and benzonitrile fragments are common starting points in FBDD campaigns. This combined molecule serves as a more advanced starting point for growing a lead compound with favorable properties.

Safety and Handling

-

Hazard Identification :

-

Piperidine derivatives can be corrosive and cause severe skin and eye damage.[10][11] They are often harmful if swallowed or inhaled.[12]

-

Benzonitrile compounds can be toxic and may release hydrogen cyanide upon decomposition at high temperatures.[13]

-

The compound should be handled as a substance with potential acute toxicity (oral, dermal, inhalation) and as a skin/eye irritant.[14]

-

-

Handling and Personal Protective Equipment (PPE) :

-

Storage :

-

First Aid Measures :

-

Skin Contact : Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[13]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13]

-

Ingestion : Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[13]

-

Inhalation : Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[14]

-

Conclusion

This compound is a strategically important chemical entity that bridges the worlds of aliphatic and aromatic chemistry. Its straightforward synthesis, coupled with the versatile reactivity of its dual functional groups, establishes it as a powerful platform for the development of novel small molecules. For researchers in medicinal chemistry and organic synthesis, a thorough understanding of its properties and reactivity is essential for leveraging its full potential in the design and creation of next-generation therapeutics.

References

- PubChemLite. (n.d.). This compound (C12H14N2).

- Fisher Scientific. (2023, August 25). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET.

- ChemicalBook. (n.d.). 2-(PIPERIDIN-4-YLOXY)-BENZONITRILE.

- PubChem. (n.d.). 2-Piperidin-1-yl-benzonitrile | C12H14N2 | CID 2774355.

- EvitaChem. (n.d.). Buy 4-(Piperidin-4-ylmethyl)benzonitrile (EVT-3396992).

- ChemicalBook. (n.d.). 2-FLUORO-4-PIPERIDIN-4-YL-BENZONITRILE | 1035264-55-1.

- Lead Sciences. (n.d.). (S)-4-(Piperidin-2-yl)benzonitrile hydrochloride.

- BLDpharm. (n.d.). 887593-80-8|2-(4-Hydroxypiperidin-1-yl)benzonitrile.

- Pharmaffiliates. (n.d.). CAS No : 38385-95-4 | Product Name : 2-Piperidin-4-yl-1H-benzimidazole.

- AK Scientific, Inc. (n.d.). 3-{[2-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methyl}benzonitrile Safety Data Sheet.

- Benchchem. (n.d.). 2-[4-(Piperidinocarbonyl)phenyl]benzonitrile | 1365272-35-0.

- ChemicalBook. (n.d.). 2-methyl-4-(piperidin-4-yl)benzonitrile | 1211528-60-7.

- CymitQuimica. (n.d.). This compound.

- PubChem. (n.d.). 2-(piperidin-4-yl)-1H-1,3-benzodiazole | C12H15N3 | CID 715810.

- PubMed. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents.

- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine.

- Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet.

- NIH. (n.d.). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile - PMC.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation.

- BMRB. (n.d.). bmse000284 Benzonitrile.

- Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- PMC - PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- ScienceDirect. (2025, August 5). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes.

- PubMed. (2024, October 16). N-Benzyl piperidine Fragment in Drug Discovery.

- PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore.

Sources

- 1. Buy 4-(Piperidin-4-ylmethyl)benzonitrile (EVT-3396992) | 333987-57-8 [evitachem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. PubChemLite - this compound (C12H14N2) [pubchemlite.lcsb.uni.lu]

- 5. 2-Piperidin-1-yl-benzonitrile | C12H14N2 | CID 2774355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(piperidin-4-yl)-1H-1,3-benzodiazole | C12H15N3 | CID 715810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemos.de [chemos.de]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.co.uk [fishersci.co.uk]

- 14. aksci.com [aksci.com]

Navigating the Nomenclature: A Comprehensive Guide to 2-(Piperidin-4-YL)benzonitrile and Its Chemical Identity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of medicinal chemistry and drug discovery, precise molecular identification is paramount. The compound 2-(Piperidin-4-YL)benzonitrile, a key building block in the synthesis of advanced therapeutic agents, is known in the scientific literature by a variety of names. This guide provides a comprehensive overview of its synonyms, key identifiers, and its crucial role as a synthetic intermediate, particularly in the development of mTOR inhibitors. A clear understanding of this compound's nomenclature is essential for researchers to effectively search databases, interpret scientific literature, and advance their research and development programs.

Core Identifiers of this compound

To ensure unambiguous identification, it is crucial to be familiar with the primary chemical identifiers for this compound. These include its CAS Registry Number, molecular formula, and standardized chemical notations.

| Identifier | Value | Source |

| CAS Number | 304462-63-3 | [1][2][3] |

| Molecular Formula | C₁₂H₁₄N₂ | [2] |

| Molecular Weight | 186.25 g/mol | [2] |

| IUPAC Name | This compound | N/A |

| InChI | InChI=1S/C12H14N2/c13-9-11-3-1-2-4-12(11)10-5-7-14-8-6-10/h1-4,10,14H,5-8H2 | N/A |

| InChIKey | XZCWBSDEASNABK-UHFFFAOYSA-N | N/A |

| SMILES | C1CNCCC1C2=CC=CC=C2C#N | N/A |

Unraveling the Synonyms: A Comparative Overview

The varied nomenclature for this compound can be a source of confusion. The following table delineates the most commonly encountered synonyms in chemical databases, supplier catalogs, and the broader scientific literature. Understanding these variations is critical for conducting thorough literature and database searches.

| Synonym | Source | Notes |

| 2-(4-Piperidinyl)benzonitrile | N/A | A common variation in nomenclature. |

| Benzonitrile, 2-(4-piperidinyl)- | N/A | An indexing format often used in chemical databases. |

| 2-Piperidin-4-ylbenzenecarbonitrile | N/A | A more descriptive name specifying the carbonitrile group. |

| 2-(4-Piperidyl)benzonitrile | N/A | A slight variation of "piperidinyl". |

It is imperative for researchers to recognize the distinction between this compound and its isomers, such as 4-(Piperidin-4-yl)benzonitrile (CAS No. 162997-34-4)[4], where the piperidine group is attached to the para-position of the benzonitrile ring. Such positional isomers can have significantly different chemical properties and biological activities.

Synthetic Pathways and Methodologies

The synthesis of this compound is a critical process for its application in drug discovery. A key and well-documented method involves the deprotection of a carbamate-protected precursor.

Experimental Protocol: Deprotection of tert-Butyl 4-(2-Cyanophenyl)piperidine-1-carboxylate

This procedure is adapted from methodologies described in the patent literature, providing a reliable route to the free amine.[5]

Reaction Scheme:

A schematic for the synthesis of this compound.

Materials:

-

tert-Butyl 4-(2-cyanophenyl)piperidine-1-carboxylate

-

4 N HCl in dioxane

-

Ice bath

Procedure:

-

To a solution of tert-butyl 4-(2-cyanophenyl)piperidine-1-carboxylate (1.0 eq), add 4 N HCl in dioxane.

-

The addition is performed under cooling with an ice bath.

-

The reaction mixture is then stirred at 20°C for 16 hours.

-

Upon completion, the mixture is concentrated under reduced pressure to afford this compound.

Causality of Experimental Choices:

-

tert-Butyloxycarbonyl (Boc) Protecting Group: The Boc group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[1]

-

Hydrochloric Acid in Dioxane: Anhydrous acidic conditions are essential for the clean and efficient cleavage of the Boc group.[1] The use of HCl in an organic solvent like dioxane prevents the introduction of water, which could lead to unwanted side reactions. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and carbon dioxide.

Application in Drug Discovery: A Scaffold for mTOR Inhibitors

This compound is a valuable intermediate in the synthesis of complex molecules with therapeutic potential. A prominent application is in the development of mechanistic target of rapamycin (mTOR) inhibitors. The mTOR signaling pathway is a central regulator of cell growth and proliferation and is often dysregulated in diseases such as cancer.[6]

The piperidine and benzonitrile moieties of this compound serve as key pharmacophoric elements that can be further elaborated to interact with the ATP-binding site of the mTOR kinase. The nitrogen atom of the piperidine ring can be functionalized to introduce various substituents that can modulate the potency, selectivity, and pharmacokinetic properties of the final inhibitor. The benzonitrile group can engage in hydrogen bonding or other interactions within the kinase active site.

The role of this compound in the design of mTOR inhibitors.

The development of novel mTOR inhibitors is an active area of research in oncology, and building blocks like this compound are instrumental in these efforts.[3][7][8][9]

Conclusion

A precise understanding of the nomenclature and chemical identifiers of this compound is fundamental for researchers in the field of drug discovery and medicinal chemistry. This guide has provided a comprehensive overview of its synonyms, key identifiers, and a detailed look at its synthesis and application as a crucial intermediate in the development of mTOR inhibitors. By leveraging this information, scientists can more effectively navigate the chemical literature and databases, fostering innovation and accelerating the discovery of new therapeutic agents.

References

- WO2018089433A1 - Phenyl mTORC inhibitors and uses thereof.

- Protecting group - Wikipedia.

- 4-(Piperidin-4-yl)benzonitrile hydrochloride CAS NO.162997-34-4. LookChem.

- WO2018089433A1 - PHENYL mTORC INHIBITORS AND USES THEREOF - Google P

- Building Blocks | CymitQuimica.

- 175696-74-9 3-PIPERIDIN-1-YLBENZONITRILE C12H14N2 ... - LookChem.

- Design, synthesis, characterization and pharmacological evaluation of mTOR inhibitors for anticancer activity.

- In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investig

- Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety.

- tert-Butyl Esters - Organic Chemistry Portal.

- Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold - PubMed.

- Optimizing mTOR Inhibitors with Property-Based Drug Design - TheraIndx.

- mTOR Pathway Inhibition, Anticancer Activity and In Silico Calculations of Novel Hydrazone Derivatives in Two- and Three-Dimensional Cultured Type 1 Endometrial Cancer Cells - MDPI.

Sources

- 1. Protecting group - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2018089433A1 - PHENYL mTORC INHIBITORS AND USES THEREOF - Google Patents [patents.google.com]

- 6. WO2011033255A1 - (4-phenyl-piperidin-1-yl)-[5-1h-pyrazol-4yl)-thiophen-3-yl]-methanone compounds and their use - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. theraindx.com [theraindx.com]

An In-depth Technical Guide to the Biological Activity of 2-(Piperidin-4-YL)benzonitrile Derivatives

Introduction: A Versatile Scaffold in Modern Drug Discovery

The 2-(piperidin-4-yl)benzonitrile scaffold is a privileged structure in medicinal chemistry, characterized by a benzonitrile ring linked to a piperidine moiety at the 4-position. This structural framework has proven to be a remarkably versatile template for designing potent and selective modulators of various high-value biological targets. The nitrile group, an electron-withdrawing moiety, and the basic piperidine ring provide key interaction points with biological macromolecules, while the overall structure allows for extensive synthetic modification to fine-tune pharmacological properties.[1]

This guide provides a comprehensive overview of the biological activities associated with this class of compounds, focusing primarily on their role as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in cancer immune evasion. We will delve into the mechanism of action, present key preclinical data, outline validated experimental protocols for their evaluation, and explore other emerging therapeutic applications.

Primary Biological Target: Indoleamine 2,3-dioxygenase 1 (IDO1)

The most significant and well-documented biological activity of this compound derivatives is the potent inhibition of the IDO1 enzyme. IDO1 is a cytosolic, heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway, converting the essential amino acid L-tryptophan into N-formylkynurenine.[2]

In the context of oncology, IDO1 is a critical mediator of immune suppression. Many tumor cells overexpress IDO1, leading to the depletion of tryptophan in the local tumor microenvironment and the accumulation of its metabolite, kynurenine.[2][3] This dual effect has profound consequences for the anti-tumor immune response:

-

Tryptophan Depletion: Tryptophan is essential for the proliferation and activation of immune cells, particularly effector T-cells. Its scarcity induces a starvation response that impairs T-cell function.[2]

-

Kynurenine Accumulation: Kynurenine and its downstream metabolites actively promote the differentiation of regulatory T-cells (Tregs) and suppress the activity of cytotoxic T-lymphocytes (CTLs) and Natural Killer (NK) cells.[3]

By inhibiting IDO1, this compound derivatives block this immunosuppressive pathway, thereby restoring tryptophan levels and preventing kynurenine accumulation. This action reactivates the host's anti-tumor immune response, making IDO1 inhibitors a promising class of agents for cancer immunotherapy, particularly in combination with other immunotherapies like PD-1/PD-L1 checkpoint inhibitors.[2][3]

Signaling Pathway: IDO1-Mediated Immune Suppression

The following diagram illustrates the central role of IDO1 in creating an immunosuppressive tumor microenvironment and how its inhibition can reverse this effect.

Caption: IDO1 pathway inhibition by this compound derivatives.

Pharmacological Data: Navoximod (GDC-0919) as a Case Study

Navoximod (also known as GDC-0919 or NLG919) is a potent, orally bioavailable small-molecule inhibitor of IDO1 and a prime example of a clinically investigated this compound derivative.[3][4] Its pharmacological profile underscores the potential of this chemical class.

| Parameter | Value | Assay Type | Source |

| Ki | 7 nM | Cell-free enzyme assay | [5] |

| IC50 | 28 nM | Cell-free enzyme assay | [4] |

| EC50 | 70-75 nM | Cell-based IDO1 activity | [4][5][6] |

| ED50 | 80 nM | Human allogeneic MLR (T-cell suppression reversal) | [5][6] |

| ED50 | 120 nM | Mouse antigen-specific T-cell suppression reversal | [5][6] |

| Oral Bioavailability (F) | >70% (in mice) | Preclinical pharmacokinetics | [6] |

-

Ki: Inhibitor constant, a measure of binding affinity.

-

IC50: Half-maximal inhibitory concentration in a cell-free system.

-

EC50: Half-maximal effective concentration in a cellular context.

-

ED50: Half-maximal effective dose in a functional assay (Mixed Lymphocyte Reaction).

-

MLR: Mixed Lymphocyte Reaction, an assay to measure T-cell proliferation.

Preclinical studies have demonstrated that Navoximod effectively reduces kynurenine levels in plasma and tissues following oral administration.[5][6] In tumor models, it enhances the anti-tumor efficacy of vaccines and other immunotherapies, leading to significant reductions in tumor volume.[4][6] Clinical trials have evaluated Navoximod both as a single agent and in combination with the PD-L1 inhibitor atezolizumab, showing manageable safety and evidence of clinical activity across various tumor types.[2][4]

Experimental Protocols for Biological Evaluation

Validating the biological activity of novel this compound derivatives requires a tiered approach, moving from biochemical assays to cell-based and in vivo models.

Protocol 1: In Vitro IDO1 Enzyme Inhibition Assay

This protocol determines the direct inhibitory effect of a compound on recombinant human IDO1 enzyme activity.

Principle: The assay measures the conversion of L-Tryptophan to N-formylkynurenine, which is then converted to kynurenine. Kynurenine has a distinct absorbance at 321 nm, which can be quantified.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Potassium Phosphate Buffer (pH 6.5), 20 mM Ascorbic Acid, 10 µM Methylene Blue, 200 µg/mL Catalase.

-

Substrate Solution: L-Tryptophan in Assay Buffer.

-

Enzyme Solution: Recombinant human IDO1 enzyme diluted in Assay Buffer.

-

Test Compound: Serially diluted in DMSO, then further diluted in Assay Buffer.

-

-

Assay Procedure:

-

Add 50 µL of Test Compound or vehicle control (DMSO in Assay Buffer) to wells of a 96-well UV-transparent plate.

-

Add 50 µL of Enzyme Solution to all wells.

-

Incubate for 15 minutes at 25°C to allow for compound binding.

-

Initiate the reaction by adding 100 µL of Substrate Solution.

-

Incubate the plate for 60-90 minutes at 25°C.

-

-

Detection:

-

Stop the reaction by adding 50 µL of 30% (w/v) Trichloroacetic Acid (TCA).

-

Incubate for 30 minutes at 60°C to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the plate to pellet precipitated protein.

-

Transfer 100 µL of the supernatant to a new UV-transparent plate.

-

Read the absorbance at 321 nm using a plate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from a no-enzyme control.

-

Calculate the percent inhibition relative to the vehicle control.

-

Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Workflow Diagram: In Vitro IDO1 Assay

Caption: Workflow for determining in vitro IDO1 enzyme inhibition.

Emerging Biological Activities

While IDO1 inhibition is the most prominent activity, the versatile 2-(piperidin-4-yl) scaffold has been adapted to target other biological systems.

-

Anti-Inflammatory Agents: Certain 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, which share the core piperidine feature, have shown potent anti-inflammatory activity.[7][8] These compounds inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophage cell lines, key mediators of inflammation.[7] The mechanism involves the suppression of the NF-κB signaling pathway.[7][8]

-

Antifungal Agents: Hybrid molecules combining the 2-(piperidin-4-yl) core with a tetrahydroisoquinoline structure have demonstrated significant antimycotic effects against clinically relevant yeast species, including Candida albicans and Candida krusei.[9]

-

Anticancer Agents (Other Targets): The scaffold has been used to develop inhibitors for other cancer-related targets. Derivatives have been synthesized as potential dual inhibitors of VEGFR-2 and c-Met kinases, which are involved in tumor angiogenesis and metastasis.[10] Others have been designed as activators of the Hypoxia-Inducible Factor 1 (HIF-1α) pathway, which can promote tumor cell apoptosis under certain conditions.[11]

Future Directions and Conclusion

The this compound scaffold and its close analogs represent a highly successful platform in drug discovery. The clinical progression of IDO1 inhibitors like Navoximod highlights the therapeutic potential of this chemical class in immuno-oncology. The key to their success lies in the scaffold's ability to be readily modified, allowing for precise tuning of potency, selectivity, and pharmacokinetic properties.

Future research will likely focus on:

-

Next-Generation IDO1 Inhibitors: Developing compounds with improved pharmacokinetic profiles or the ability to overcome potential resistance mechanisms.

-

Dual-Target Inhibitors: Designing single molecules that inhibit both IDO1 and other immunosuppressive targets (e.g., PD-L1, TDO) to achieve a more profound anti-tumor effect.

-

Expansion into Other Therapeutic Areas: Further exploring the scaffold's potential in treating inflammatory, neurological, and infectious diseases by systematically modifying the core structure to engage different biological targets.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 56956108, Navoximod.

- Tse, A. N., et al. (2018). Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors. Clinical Cancer Research.

- Falchook, G., et al. (2018). Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. Journal for ImmunoTherapy of Cancer.

- Li, Y., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Archiv der Pharmazie.

- Schrey, A. K., et al. (2018). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation.

- Wang, C., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. ResearchGate.

- El-Sayed, H. A., et al. (2024). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules.

- Lee, F., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of Pharmacal Research.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Navoximod - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jitc.bmj.com [jitc.bmj.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Piperidine Moiety: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a titan in the world of medicinal chemistry.[1][2] Its remarkable prevalence in a vast array of FDA-approved drugs is a testament to its status as a "privileged scaffold," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.[1][2][3] This technical guide delves into the multifaceted role of piperidine in drug design and development, exploring its fundamental physicochemical properties, diverse therapeutic applications, and the synthetic strategies employed to harness its potential. Through a detailed examination of key examples, experimental protocols, and visual representations of its impact on biological pathways, this document aims to provide a comprehensive resource for professionals engaged in the pursuit of novel therapeutics.[1]

Part 1: The Physicochemical Advantage of the Piperidine Moiety

The enduring success of the piperidine scaffold in drug design can be attributed to a unique combination of structural and electronic features that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.[2][4]

-

Basicity and Target Interaction : The nitrogen atom within the piperidine ring is basic, with the pKa of its conjugate acid typically around 11.[2] At physiological pH, this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues like aspartate and glutamate in target proteins.[2][3] This feature is crucial for the binding affinity of many piperidine-containing drugs.[3]

-

Conformational Flexibility : The sp³-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the chair conformation.[1][3] This flexibility is not a liability but a key advantage, enabling the molecule to orient its substituents in optimal axial or equatorial positions to fit snugly within the binding pockets of diverse biological targets.[1][3][4]

-

Modulation of Lipophilicity and Solubility : The piperidine ring itself possesses a balance of lipophilic and hydrophilic character.[1] This allows medicinal chemists to fine-tune a compound's overall lipophilicity (LogP) and water solubility by introducing various substituents. This modulation is critical for optimizing a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[4]

-

Metabolic Stability : The piperidine scaffold is generally characterized by high chemical stability.[4] Its saturated nature makes it less prone to oxidative metabolism compared to aromatic rings. This inherent stability contributes to improved pharmacokinetic profiles and reduced toxicity.[4] Furthermore, strategic functionalization can enhance metabolic stability.[1]

| Property | Typical Value | Significance in Drug Design | Source |

| pKa (conjugate acid) | ~11.2 | Enables strong ionic interactions with target proteins at physiological pH. | [2][3] |

| Conformation | Chair (most stable) | Allows optimal orientation of substituents for receptor binding. | [1][3] |

| Character | Balanced Lipophilic/Hydrophilic | Provides a versatile framework for tuning ADME properties. | [1] |

| Metabolic Profile | Generally stable | Contributes to favorable pharmacokinetics and reduced toxicity. | [4] |

Part 2: Therapeutic Versatility of Piperidine-Containing Drugs

The piperidine moiety is a cornerstone in drugs across a wide spectrum of therapeutic areas, demonstrating its remarkable versatility.[5][6]

-

Central Nervous System (CNS) Disorders : This is arguably the most prominent area for piperidine-based drugs.

-

Antipsychotics : Atypical antipsychotics like Risperidone and typical antipsychotics such as Haloperidol feature a piperidine ring essential for their interaction with dopamine and serotonin receptors.[2][7]

-

Analgesics : The potent opioid analgesic Fentanyl and its derivatives contain a central piperidine structure that is critical for their activity at the μ-opioid receptor.[8]

-

Alzheimer's Disease : Donepezil, a first-line treatment, is a piperidine derivative that acts as a reversible inhibitor of acetylcholinesterase (AChE).[3][9]

-

-

Oncology : The piperidine scaffold is increasingly found in modern anticancer agents.[9] Between 2017 and 2023, ten piperidine-containing anti-cancer drugs were approved by the US FDA.[1] These drugs function through diverse mechanisms, including the inhibition of crucial enzymes like kinases and the modulation of key signaling pathways.[1][10]

-

Infectious and Parasitic Diseases : Piperidine derivatives have been developed as effective agents against a range of pathogens.[5] Halofuginone, for instance, is an antiparasitic drug containing the piperidine scaffold.[5] The framework is also explored for antiviral, antibacterial, and antifungal applications.[11][12]

-

Other Major Applications : The utility of piperidine extends to antihistamines (e.g., Loratadine), anticoagulants (e.g., Clopidogrel metabolites), and anti-diabetic agents (e.g., Voglibose).[12][13][14]

Part 3: Structure-Activity Relationship (SAR) Insights

The biological activity of piperidine-containing compounds is highly dependent on the substitution pattern on the ring.[4][10] The nature, position, and stereochemistry of these substituents are critical for optimizing potency, selectivity, and pharmacokinetic properties.[15]

Case Study: SAR in Anticancer Agents

The development of potent anticancer agents relies heavily on understanding these relationships. The following table summarizes key SAR data for piperidine derivatives targeting various cancer-related pathways.

| Compound Series | Target / Cell Line | Key Structural Features for Activity | IC₅₀/EC₅₀ (µM) | Reference |

| Furan-pyrazole piperidine derivatives | Akt1 / OVCAR-8 (Ovarian) | The furan-pyrazole moiety attached to the piperidine ring is crucial for kinase inhibition. | 0.02 - 15.8 | [10] |

| Piperidine-based thiosemicarbazones | Dihydrofolate reductase (DHFR) | A thiosemicarbazone group at the C4 position of the piperidine is essential for enzyme inhibition. | 13.70 - 47.30 | [10] |

| Spirooxindolopyrrolidine-embedded piperidinone | FaDu (Hypopharyngeal) | The spirocyclic fusion of oxindole and pyrrolidine with the piperidinone core enhances cytotoxicity. | Better than Bleomycin | [5][9] |

This data clearly illustrates that the piperidine ring is not merely a passive linker but an active pharmacophoric element whose substituents dictate the molecule's interaction with its biological target.

Part 4: Key Synthetic Strategies

The widespread use of the piperidine scaffold is supported by well-established and versatile synthetic methodologies.[16] Developing fast and cost-effective methods for synthesizing substituted piperidines is a key focus of modern organic chemistry.[5]

Featured Protocol: Synthesis of a Donepezil Precursor

One of the most robust methods for piperidine synthesis is the catalytic hydrogenation of corresponding pyridine derivatives.[5] This method was instrumental in the synthesis of Donepezil, a key drug for treating Alzheimer's disease.[5]

Objective: To synthesize an alkoxy-piperidine precursor via chemoselective hydrogenation of a substituted pyridine.

Methodology: Palladium(0)-Catalyzed Hydrogenation[5]

-

Reactor Setup: To a high-pressure stainless-steel autoclave, add the substituted pyridine starting material (1.0 eq) and a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Add the Palladium on Carbon catalyst (Pd/C, typically 5-10 mol%). The choice of catalyst is crucial for chemoselectivity, leaving other functional groups intact.[5]

-

Purging: Seal the reactor and purge with an inert gas (e.g., Nitrogen or Argon) three times to remove all oxygen.

-

Hydrogenation: Pressurize the reactor with Hydrogen gas (H₂) to the desired pressure (e.g., 50-100 psi). The reaction is typically stirred at room temperature or with gentle heating.

-

Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

-

Work-up: Once complete, carefully vent the excess hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the solid Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude piperidine product.

-

Purification: Purify the crude product using column chromatography on silica gel to obtain the pure alkoxy-piperidine precursor.

This self-validating protocol relies on the clear disappearance of the starting material and the appearance of the product, which can be easily tracked and verified analytically. The chemoselectivity of the palladium catalyst ensures that other sensitive groups are not reduced.[5]

Part 5: Case Study: Piperidine in Action - Donepezil and Cholinergic Signaling

To understand the functional role of the piperidine moiety, we will examine Donepezil's mechanism of action in the context of Alzheimer's disease. Alzheimer's is characterized by a decline in the neurotransmitter acetylcholine (ACh). Donepezil works by inhibiting acetylcholinesterase (AChE), the enzyme that breaks down ACh, thereby increasing ACh levels in the brain.[3][9]

Methodology:

-

Reagent Preparation:

-

Prepare a phosphate buffer (e.g., 100 mM, pH 8.0).

-

Prepare stock solutions of AChE enzyme, the test inhibitor (e.g., Donepezil), DTNB (Ellman's reagent), and the substrate (acetylthiocholine iodide, ATCI) in the buffer.

-

-

Assay Plate Setup (96-well plate):

-

Blank: Add 170 µL of buffer.

-

100% Activity Control (No Inhibitor): Add 150 µL of buffer and 20 µL of the inhibitor solvent (e.g., DMSO). [3] * Test Wells: Add 150 µL of buffer and 20 µL of the test compound at various concentrations.

-

-

Enzyme and Reagent Addition:

-

Add 10 µL of DTNB solution to all wells.

-

Add 20 µL of AChE solution to all wells except the blank.

-

Mix gently and pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes. This allows the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

Add 10 µL of the ATCI substrate solution to all wells to start the reaction.

-

-

Measurement:

-

Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over a period of 5-10 minutes. The rate of color change is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Conclusion

The piperidine scaffold is a cornerstone of modern medicinal chemistry, demonstrating remarkable versatility and contributing significantly to the development of effective therapies for a wide range of diseases. [2][3]Its favorable physicochemical properties, including its basicity, conformational flexibility, and metabolic stability, allow for the fine-tuning of molecular interactions with diverse biological targets. [3][4]The continued exploration of novel synthetic routes and a deeper understanding of its structure-activity relationships will undoubtedly lead to the discovery of new and improved piperidine-containing therapeutics for years to come.

References

- Frolov, N., & Vereshchagin, A. (2023).

- Yousuf, M., & Chaudhary, S. (2022). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 8(1), 37. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- Frolov, N. A., & Vereshchagin, A. N. (2023).

- S. S, S. S, V. S, & S. V. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4). [Link]

- Otrębska-Machaj, E., & Grychowska, K. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

- Chen, J. J., et al. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & Medicinal Chemistry Letters, 14(7), 1795-1798. [Link]

- Singh, I. P., & Kumar, A. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. Current Topics in Medicinal Chemistry, 15(15), 1434-1451. [Link]

- ResearchGate. (n.d.). Piperidine-based drug discovery. [Link]

- Unpad. (2024).

- Wang, R., et al. (2019). Design, Synthesis, and Structure–Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 10(3), 1475-1487. [Link]

- ResearchGate. (n.d.). Lead drugs and bioactive molecules with piperidine core. [Link]

- ResearchGate. (n.d.).

- University of Arizona. (2017). Piperidine-based drug discovery. [Link]

- Das, L., et al. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 775418. [Link]

- Bonacorsi, S., et al. (2015). Synthesis of Biologically Active Piperidine Metabolites of Clopidogrel: Determination of Structure and Analyte Development. The Journal of Organic Chemistry, 80(15), 7417-7434. [Link]

- ResearchGate. (n.d.). Several examples of bioactive molecules containing piperidine. [Link]

- Wikipedia. (n.d.). Piperidine. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]

- 7. Piperidine - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. ijnrd.org [ijnrd.org]

- 13. experts.arizona.edu [experts.arizona.edu]

- 14. Synthesis of Biologically Active Piperidine Metabolites of Clopidogrel: Determination of Structure and Analyte Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

The Benzonitrile Group: A Small Moiety with a Large Impact on Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Understated Power of a Cyano Group on a Benzene Ring

In the vast and intricate world of medicinal chemistry, the benzonitrile group—a simple benzene ring adorned with a cyano (-C≡N) functional group—stands out as a remarkably versatile and powerful pharmacophore. Its unique electronic properties, steric profile, and ability to engage in a multitude of intermolecular interactions have cemented its status as a privileged scaffold in modern drug design. This guide provides a comprehensive technical overview of the significance of the benzonitrile moiety, delving into its fundamental physicochemical characteristics, its diverse roles in molecular recognition, and its successful incorporation into a range of FDA-approved therapeutics. We will explore the causality behind its selection in drug design, from its role as a bioisostere to its function as a reactive "warhead" in covalent inhibitors, providing field-proven insights for the seasoned researcher and a foundational understanding for those new to the field.

I. Physicochemical Properties: The Foundation of Versatility

The utility of the benzonitrile group in drug design is fundamentally rooted in its distinct physicochemical properties. The strong electron-withdrawing nature of the nitrile group significantly influences the electronic landscape of the aromatic ring, while its linear geometry provides a unique steric profile. These characteristics govern its interactions with biological targets and its pharmacokinetic profile.

| Property | Value | Significance in Drug Design |

| Molecular Formula | C₇H₅N | A relatively small and simple aromatic scaffold. |

| Molecular Weight | 103.12 g/mol | Contributes minimally to the overall molecular weight of a drug candidate, which is advantageous for maintaining favorable pharmacokinetic properties.[1][2][3] |

| Melting Point | -13 °C | Its liquid state at room temperature makes it a versatile solvent and reagent in synthesis.[1][2][3] |

| Boiling Point | 188-191 °C | A high boiling point allows for a wide range of reaction conditions during synthesis.[1][2][4] |

| Density | ~1.0 g/mL | Similar to water, which can be a factor in formulation and manufacturing processes.[1][2] |

| Solubility in Water | Slightly soluble | The aromatic ring confers hydrophobicity, while the polar nitrile group provides a degree of aqueous solubility. This balance is crucial for drug absorption and distribution.[3][4] |

| logP (Octanol/Water) | 1.56 | Indicates a moderate lipophilicity, which is often desirable for oral bioavailability and cell membrane permeability. |

| Dipole Moment | ~4.39 D | The significant dipole moment of the nitrile group allows for strong dipole-dipole interactions with protein targets.[3] |

II. The Multifaceted Roles of the Benzonitrile Group in Molecular Recognition

The benzonitrile moiety is far from being a passive scaffold. Its ability to engage in a variety of non-covalent and covalent interactions with biological targets is a primary driver for its inclusion in drug candidates.

A. A Master of Non-Covalent Interactions

The nitrile group's electronic and geometric features enable it to participate in several key non-covalent interactions that contribute to high-affinity binding:

-

Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group possesses a lone pair of electrons, allowing it to act as a competent hydrogen bond acceptor. This enables it to form crucial interactions with hydrogen bond donors in the active sites of proteins, such as the backbone N-H groups or the side chains of amino acids like arginine, lysine, and asparagine.

-

Dipole-Dipole and Polar Interactions: The strong dipole moment of the nitrile group facilitates favorable dipole-dipole interactions with polar residues in the binding pocket of a target protein. This contributes significantly to the overall binding energy.

-

π-π Stacking: The electron-deficient nature of the benzonitrile ring, a result of the nitrile's electron-withdrawing properties, enhances its ability to participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

-

Displacement of Water Molecules: The benzonitrile group can effectively displace high-energy water molecules from the binding site of a target protein. This entropic gain contributes favorably to the overall binding free energy, leading to enhanced potency.

III. The Benzonitrile Moiety in FDA-Approved Drugs: A Showcase of Success

The versatility of the benzonitrile group is best illustrated by its presence in a wide array of FDA-approved drugs across various therapeutic areas. This section highlights key examples, demonstrating the diverse applications of this remarkable pharmacophore.

| Drug Name | Target | Therapeutic Indication | Role of the Benzonitrile Group |

| Anastrozole | Aromatase | Hormone receptor-positive breast cancer | Key binding interactions within the aromatase active site, contributing to its potent and selective inhibition. |

| Letrozole | Aromatase | Hormone receptor-positive breast cancer | Similar to anastrozole, the benzonitrile group is crucial for binding to the heme iron of the aromatase enzyme, leading to potent inhibition.[5][6][7][8][9] |

| Vildagliptin | Dipeptidyl Peptidase-4 (DPP-4) | Type 2 Diabetes Mellitus | Forms a reversible covalent bond with the catalytic serine residue in the DPP-4 active site, leading to prolonged inhibition of the enzyme.[10][11][12][13][14] |

| Saxagliptin | Dipeptidyl Peptidase-4 (DPP-4) | Type 2 Diabetes Mellitus | The cyanopyrrolidine warhead, which includes a nitrile group, forms a reversible covalent adduct with the active site serine of DPP-4.[10][13] |

| Ruxolitinib | Janus Kinase 1/2 (JAK1/2) | Myelofibrosis, Polycythemia Vera | The benzonitrile group contributes to the binding affinity and selectivity for the JAK family of kinases. |

| Alectinib | Anaplastic Lymphoma Kinase (ALK) | ALK-positive non-small cell lung cancer | The benzonitrile moiety is a key structural feature for potent and selective inhibition of the ALK tyrosine kinase. |

| Enzalutamide | Androgen Receptor | Castration-resistant prostate cancer | The benzonitrile group plays a role in the antagonist activity at the androgen receptor. |

| Crisaborole | Phosphodiesterase 4 (PDE4) | Atopic Dermatitis | The benzonitrile group is part of the pharmacophore responsible for PDE4 inhibition. |

IV. The Benzonitrile Group as a Covalent Warhead: Forging a Lasting Bond

A particularly impactful application of the benzonitrile group in drug design is its role as a "warhead" in covalent inhibitors. The electrophilic nature of the nitrile carbon allows it to react with nucleophilic residues, such as cysteine or serine, in the active site of a target enzyme, forming a stable covalent bond. This can lead to irreversible or reversible inhibition, often resulting in enhanced potency and prolonged duration of action.

Mechanism of Covalent Inhibition by Nitriles

The general mechanism involves the nucleophilic attack of an amino acid residue (e.g., the hydroxyl group of serine or the thiol group of cysteine) on the electrophilic carbon of the nitrile. This forms a covalent adduct, such as a thioimidate or an O-imidate, effectively inactivating the enzyme. The reversibility of this bond can be tuned by modifying the electronic properties of the benzonitrile ring and its surrounding chemical environment.

Sources

- 1. webqc.org [webqc.org]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. benzonitrile [chemister.ru]

- 4. atamankimya.com [atamankimya.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis and PET studies of [11C-cyano]letrozole (Femara®), an aromatase inhibitor drug - PMC [pmc.ncbi.nlm.nih.gov]

- 11. content.abcam.com [content.abcam.com]

- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. vjs.ac.vn [vjs.ac.vn]

- 14. Preparation method of letrozole - Eureka | Patsnap [eureka.patsnap.com]

2-(Piperidin-4-YL)benzonitrile as a scaffold in medicinal chemistry

An In-Depth Technical Guide to 2-(Piperidin-4-YL)benzonitrile as a Scaffold in Medicinal Chemistry

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern drug discovery, the concept of a "privileged scaffold" is paramount. These are molecular frameworks that are capable of binding to multiple, distinct biological targets, serving as a versatile foundation for the development of a wide array of therapeutic agents. The this compound core and its close bioisosteres (such as benzimidazole and benzoxazole analogs) represent such a scaffold.[1] Its utility stems from a combination of favorable physicochemical properties and synthetic tractability.

The structure features two key components:

-

The Piperidine Ring: This saturated heterocycle is a cornerstone of medicinal chemistry. It often enhances aqueous solubility and metabolic stability while providing a three-dimensional architecture that can be tailored to fit the steric demands of a target's binding pocket.[1] The secondary amine of the piperidine offers a convenient handle for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).[1][2]

-

The Benzonitrile Moiety (or related heterocycle): This aromatic portion provides a rigid anchor for the molecule and can engage in crucial binding interactions such as π–π stacking and hydrogen bonding within the target protein. Its presence is integral to the pharmacophore of many inhibitors.

This guide will provide a senior application scientist's perspective on the synthesis, application, and optimization of the this compound scaffold, demonstrating its broad therapeutic potential across oncology, inflammation, and infectious diseases.

Part 1: Synthesis and Chemical Elaboration

The construction of molecules around the this compound core leverages robust and well-established chemical transformations. The choice of synthetic route is dictated by the desired final structure and the available starting materials.

Key Synthetic Strategies

-

Nucleophilic Aromatic Substitution (SNAr): This is a direct and efficient method for coupling the piperidine and benzonitrile moieties. A common approach involves the reaction of a piperidine derivative with an activated aryl halide, such as 4-fluorobenzonitrile, often under basic conditions. The electron-withdrawing nature of the nitrile group activates the aromatic ring towards nucleophilic attack by the piperidine nitrogen.[3]

-

Reductive Amination: This powerful reaction is ideal for forming the bond between a piperidine ring and another molecular fragment containing an aldehyde or ketone. It is a cornerstone for creating hybrid molecules, such as the piperidine-isoquinoline antimycotics, where a pre-formed piperidine is coupled with an isoquinoline aldehyde.[4][5]

-

Multi-Step Heterocycle Construction: For more complex bioisosteres like the benzoxazole or benzimidazole derivatives, a multi-step approach is required. For instance, the synthesis of a 2-(piperidin-4-yl)benzo[d]oxazole core can be achieved by the cyclization of 2-aminophenol with piperidine-4-carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA).[6][7] The resulting core can then be further functionalized at the piperidine nitrogen.

Representative Synthetic Protocol: Synthesis of 2-(1-Alkylpiperidin-4-yl)benzo[d]oxazole

This protocol details the synthesis of a benzoxazole analog, a common isostere of the benzonitrile scaffold, demonstrating the multi-step construction and subsequent functionalization.

Step 1: Synthesis of the Core Scaffold (Intermediate 2)

-

Reactants: 2-Aminophenol (1 eq.) and piperidine-4-carboxylic acid (1 eq.).

-

Solvent/Reagent: Polyphosphoric acid (PPA).

-

Procedure: a. Combine 2-aminophenol and piperidine-4-carboxylic acid in a round-bottom flask. b. Add polyphosphoric acid to the mixture. c. Heat the reaction mixture to reflux for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the mixture and carefully pour it onto crushed ice. e. Neutralize the solution with a strong base (e.g., NaOH) to precipitate the product. f. Filter the solid, wash with water, and dry to yield the desired intermediate, 2-(piperidin-4-yl)benzo[d]oxazole (Intermediate 2).[6][7]

Step 2: N-Alkylation of the Piperidine Ring

-

Reactants: Intermediate 2 (1 eq.), the desired alkyl halide (e.g., chloroacetyl-derived intermediate) (1 eq.).

-

Base/Catalyst: Potassium carbonate (K₂CO₃) (1.5 eq.) and Potassium iodide (KI) (0.1 eq.).

-

Solvent: Acetone.

-

Procedure: a. Dissolve Intermediate 2 in acetone in a round-bottom flask. b. Add K₂CO₃ and KI to the solution. c. Add the alkyl halide and heat the mixture to reflux for 4 hours.[7] d. Monitor the reaction by TLC. e. After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. f. Purify the crude product by column chromatography to obtain the final N-alkylated derivative.

Part 2: Therapeutic Applications and Mechanistic Insights

The true power of the this compound scaffold lies in its adaptability. By modifying the substituents on the piperidine nitrogen and the aromatic core, researchers have developed potent agents for a variety of diseases.

Anticancer Agents: Targeting Kinase Signaling

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[2] The piperidine scaffold is exceptionally well-suited for designing kinase inhibitors, as it can effectively probe the ATP-binding pocket.[2][8]

Case Study: Dual VEGFR-2/c-Met Inhibitors A series of novel piperidinyl-based benzoxazole derivatives were designed as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, two receptor tyrosine kinases crucial for tumor angiogenesis and metastasis.[6][9]

-

Design Rationale: The benzoxazole core acts as a planar heteroaromatic system that facilitates binding within the ATP pocket through π–π interactions. The piperidine ring serves as a flexible, hydrophobic linker, optimally positioning functional groups for hydrogen bonding and other interactions.[6]

-

Mechanism of Action: The lead compound from this series, 11b , induced G₂/M cell-cycle arrest and apoptosis in breast cancer cells. This was accompanied by the upregulation of pro-apoptotic proteins (p53, BAX, caspase-9) and downregulation of the anti-apoptotic protein Bcl-2.[6]

Caption: Simplified Kinase Signaling Pathway and Point of Inhibition.

Table 1: In Vitro Activity of Representative Kinase Inhibitors [6]

| Compound | Target Kinase | IC₅₀ (µM) | Cytotoxicity vs. MCF-7 (IC₅₀, µM) |

| 11a | VEGFR-2 | 0.082 | 6.25 |

| c-Met | 0.280 | ||

| 11b | VEGFR-2 | 0.057 | 4.30 |

| c-Met | 0.181 | ||

| Sorafenib | VEGFR-2 | 0.058 | 4.95 |

| Staurosporine | c-Met | 0.237 | N/A |

Anti-inflammatory Agents: Modulating the NF-κB Pathway

Chronic inflammation is a key driver of many diseases. The 2-(piperidin-4-yl) scaffold has been successfully adapted to create potent anti-inflammatory agents.

Case Study: 2-(Piperidin-4-yl)-1H-benzo[d]imidazole Derivatives A series of derivatives based on this scaffold were synthesized and found to be effective inhibitors of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated macrophages.[10]

-

Mechanism of Action: The lead compound, 6e , was shown to exert its anti-inflammatory effects by modulating the NF-κB signaling pathway. It restored the phosphorylation level of IκBα, an inhibitor of NF-κB, thereby preventing the translocation of the p65 subunit of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.[10]

Caption: NF-κB Signaling Pathway and Point of Inhibition.

Table 2: In Vitro Anti-inflammatory Activity [10]

| Compound | NO Production Inhibition (IC₅₀, µM) | TNF-α Production Inhibition (IC₅₀, µM) |

| 5 | > 10 | > 10 |

| 6e | 0.86 | 1.87 |

| Ibuprofen | > 10 | > 10 |

Antifungal and Antibacterial Agents

The versatility of the scaffold extends to infectious diseases. By creating hybrid molecules, researchers have developed compounds with significant antimicrobial properties.

-

Antifungal Activity: Hybrid molecules combining piperidine and tetrahydroisoquinoline structures have been shown to be potent inhibitors of ergosterol biosynthesis in fungi.[4] They act on two key enzymes, Δ14‐reductase and C7/8‐isomerase, leading to the depletion of ergosterol and the accumulation of toxic precursors, ultimately causing fungal cell death.[4] Certain compounds showed noteworthy activity against clinically relevant species like Candida albicans and Candida krusei.[4][5]

-

Antibacterial Activity: 2-piperidin-4-yl-benzimidazole derivatives have demonstrated broad-spectrum antibacterial activity, with low micromolar minimal inhibitory concentrations (MICs) against both Gram-positive and Gram-negative bacteria, including clinically important enterococci.[11]

Part 3: Advanced Protocols and Workflow

To translate a promising scaffold into a viable drug candidate, a rigorous and self-validating experimental workflow is essential. This involves iterative cycles of synthesis, biological testing, and data analysis.

Caption: Iterative Drug Discovery Workflow.

Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a framework for assessing the potency of synthesized compounds against a target kinase, such as VEGFR-2.

-

Materials: Recombinant human kinase, appropriate substrate (e.g., a peptide), ATP, synthesized inhibitor compounds, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. Prepare a serial dilution of the inhibitor compounds in DMSO, then dilute further in kinase buffer. b. In a 96-well plate, add the kinase, the substrate, and the inhibitor at various concentrations. c. Initiate the kinase reaction by adding a solution of ATP (at a concentration near its Kₘ for the enzyme). d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and quantify the amount of ADP produced using the detection reagent, which measures luminescence. f. Run controls including "no enzyme" and "no inhibitor" (vehicle control). g. Calculate the percent inhibition for each compound concentration relative to the vehicle control. h. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[6]

Protocol: Cell Viability (MTT) Assay

This assay measures the cytotoxic effect of the compounds on cancer cell lines.

-

Materials: Human cancer cell lines (e.g., MCF-7), cell culture medium, fetal bovine serum (FBS), 96-well plates, inhibitor compounds, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).

-

Procedure: a. Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with serial dilutions of the inhibitor compounds (and a vehicle control) and incubate for a set period (e.g., 72 hours). c. After incubation, add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan. d. Remove the medium and add the solubilizing agent to dissolve the formazan crystals. e. Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader. f. Calculate the percentage of cell viability relative to the vehicle-treated control cells. g. Plot the cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.[6][12]

Conclusion and Future Perspectives

The this compound scaffold and its analogs have proven to be an exceptionally fruitful starting point for the discovery of novel therapeutics. Its inherent "drug-like" properties and synthetic accessibility have enabled its application across diverse disease areas, from oncology to inflammation and infectious disease. The research highlighted in this guide underscores a critical principle in medicinal chemistry: the power of a privileged scaffold to generate high-quality lead compounds.

Future work will likely focus on further refining the scaffold to address more challenging biological targets. This includes its use in developing inhibitors for the NLRP3 inflammasome, potent sodium channel blockers, and Akt inhibitors.[13][14] As our understanding of disease biology deepens, the strategic modification of proven scaffolds like this compound will remain a cornerstone of efficient and successful drug development.

References

- Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025). PMC - NIH. [Link]

- Discovery of Novel 2-(piperidin-4-yl)

- 2-piperidin-4-yl-benzimidazoles with broad spectrum antibacterial activities. (n.d.). PubMed. [Link]

- CAS No : 38385-95-4 | Product Name : 2-Piperidin-4-yl-1H-benzimidazole. (n.d.).

- SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (n.d.). PMC - PubMed Central. [Link]

- Design, Synthesis, and Biological Evaluation of 2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile Derivatives as HCV Entry Inhibitors. (2022). PubMed. [Link]

- Design, Synthesis, and Biological Evaluation of 2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile Derivatives as HCV Entry Inhibitors. (2022). Semantic Scholar. [Link]

- Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. (2025). PubMed. [Link]

- Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (2025). PMC - PubMed Central. [Link]

- 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. (n.d.). PMC - NIH. [Link]

- Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (2025).

- Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (n.d.). PubMed Central. [Link]

- Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent. (2016). Sungkyunkwan University. [Link]

- 4-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile. (n.d.). MySkinRecipes. [Link]

- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (n.d.). MDPI. [Link]

- Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. [Link]

- Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (n.d.). MDPI. [Link]

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. [Link]

- Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. (2024). PubMed. [Link]

- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI. [Link]

- Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. (n.d.).

- Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. (2025). Brieflands. [Link]

- Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect. [Link]

- Fluorinated and N-Acryloyl-Modified 3,5-Di[(E)

- Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (n.d.). MDPI. [Link]

- 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. (2022). PMC - NIH. [Link]

- (PDF) 2D QSAR studies on a series of (4 S ,5 R )-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one as CETP inhibitors. (2017).

- Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[4][10][15]triazin-7-ones and Stable Free Radical Precursors. (2018). PMC - NIH. [Link]

- QSAR studies on 2-(benzyl)imidazolin analogs as h5-HT1D/1B serotonin receptor ligands. (2025). oadoi.org. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]